molecular formula C11H11NO2 B8524655 2,2-dimethyl-5-(pyridin-4-yl)furan-3(2H)-one

2,2-dimethyl-5-(pyridin-4-yl)furan-3(2H)-one

Cat. No. B8524655
M. Wt: 189.21 g/mol
InChI Key: OKCONEOGVGNUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-5-(pyridin-4-yl)furan-3(2H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethyl-5-(pyridin-4-yl)furan-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-5-(pyridin-4-yl)furan-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-dimethyl-5-(pyridin-4-yl)furan-3(2H)-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2,2-dimethyl-5-pyridin-4-ylfuran-3-one

InChI

InChI=1S/C11H11NO2/c1-11(2)10(13)7-9(14-11)8-3-5-12-6-4-8/h3-7H,1-2H3

InChI Key

OKCONEOGVGNUDS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=C(O1)C2=CC=NC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a room temperature, stirred solution of 4-hydroxy-4-methyl-1-(pyridin-4-yl) pent-2-yn-1-one (1.49 g, 0.007 mol) in ethanol (15 mL), a solution of diethylamine (0.511 g, 0.007 mol) in EtOH (15 mL) was added dropwise and the reaction mixture was stirred for additional 40 min. The ethanol was removed, and the mixture was then diluted with EtOAc (100 mL). The combined organic layers were washed with water (50 mL) and brine (20 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford 2,2-dimethyl-5-(pyridin-4-yl) furan-3(2H)-one (1.4 g).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.511 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-hydroxy-4-methyl-1-(pyridin-4-yl)pent-2-yn-1-one (1.8 g, 9.50 mmol) in ethanol (18 mL) was added diethyl amine (1.04 g, 14.0 mmol) in EtOH (1 mL) dropwise at RT and the reaction mixture was stirred for additional 1 h. The reaction mixture was concentrated, diluted with EtOAc (20 mL), washed with water (10 mL), brine (10 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford crude 2,2-dimethyl-5-(pyridin-4-yl)furan-3(2H)-one (1.3 g) as an oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-hydroxy-4-methyl-1-(pyridin-4-yl)pent-2-yn-1-one (1.8 g, 9.50 mmol) in ethanol (18 mL) was added diethyl amine (1.04 g, 14.0 mmol) EtOH (1 mL) dropwise at RT and the reaction mixture was stirred for additional 1 h. The reaction mixture was concentrated, diluted with EtOAc (20 mL), washed with water (10 mL), brine (10 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford crude 2,2-dimethyl-5-(pyridin-4-yl)furan-3(2H)-one (1.3 g) as an oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

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